molecular formula C8H19NO3S B2444017 N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide CAS No. 1396792-26-9

N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide

Cat. No.: B2444017
CAS No.: 1396792-26-9
M. Wt: 209.3
InChI Key: OYDLIUTWALSOSC-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide is a chemical compound of interest in organic chemistry and pharmaceutical research. It features a methanesulfonamide group linked to a 3-hydroxy-4,4-dimethylpentyl chain. This structure, which includes a hydroxy group and a sterically hindered tertiary carbon center, makes it a potential intermediate or building block in synthetic chemistry. The compound's structure is similar to other researched sulfonamides . Researchers can utilize this chemical in the development of novel synthetic pathways, the exploration of structure-activity relationships (SAR), or as a precursor for more complex molecules. Sulfonamide derivatives are widely studied in medicinal chemistry for their diverse biological activities. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO3S/c1-8(2,3)7(10)5-6-9-13(4,11)12/h7,9-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDLIUTWALSOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNS(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide typically involves the reaction of 3-hydroxy-4,4-dimethylpentanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxy group, forming a corresponding alkane.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Various substituted sulfonamides

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-4,4-dimethylpentyl)-1-(m-tolyl)methanesulfonamide
  • N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide (EVT-2581091)

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Biological Activity

N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

This compound is characterized by its methanesulfonamide group attached to a hydroxy-alkyl chain. The structural formula can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

This compound's unique structure contributes to its interaction with various biological targets.

Research indicates that compounds similar to this compound may interact with specific enzymes and receptors involved in critical biological pathways. For instance, studies on sulfonamide derivatives have shown that they can inhibit lipoxygenases (LOXs), which are implicated in inflammatory processes and cancer progression . The inhibition of LOXs could lead to reduced production of inflammatory mediators such as 12-HETE, thereby influencing metabolic and cellular responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives. For example, certain synthesized compounds demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound may exhibit similar effects .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AMRSA8 µg/mL
Compound BE. coli16 µg/mL
This compoundTBDTBD

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. By inhibiting LOX enzymes, it may play a role in reducing inflammation associated with various diseases such as diabetes and cancer. The modulation of platelet aggregation through LOX inhibition further supports its therapeutic potential in cardiovascular diseases .

Case Studies

  • Diabetes Management : In a study involving diabetic models, the administration of sulfonamide derivatives led to improved metabolic profiles and reduced inflammatory markers. This suggests that this compound could be beneficial in managing diabetes-related complications .
  • Cancer Research : Another case study focused on the effects of LOX inhibitors in cancer cell lines. Results indicated that these inhibitors could reduce cell proliferation and induce apoptosis in tumor cells, highlighting the potential application of this compound in oncology .

Q & A

Q. What are the optimal synthesis conditions for N-(3-hydroxy-4,4-dimethylpentyl)methanesulfonamide to ensure high yield and purity?

Methodological Answer: Synthesis requires precise control of reaction parameters:

  • Temperature : Maintain between 60–80°C to avoid side reactions (e.g., over-oxidation or decomposition) .
  • pH : Neutral to slightly basic conditions (pH 7–8) stabilize intermediates and prevent acid-catalyzed degradation .
  • Reaction Time : Monitor via TLC or HPLC to terminate the reaction at ~90% conversion, minimizing byproducts .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm functional groups (e.g., sulfonamide S=O peaks at ~3.1–3.3 ppm for CH3SO2) and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm) .
  • FT-IR : Identify hydroxyl (3200–3600 cm⁻¹) and sulfonamide (1150–1350 cm⁻¹) groups .
  • X-ray Crystallography : Resolve 3D structure if single crystals are obtainable .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Workflow :
    • Geometry Optimization : Use B3LYP/6-31G(d) to determine equilibrium geometry .
    • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict redox behavior and nucleophilic/electrophilic sites .
    • UV-Vis Spectra : Simulate using TD-DFT to compare with experimental data (e.g., λmax at ~260 nm for aryl sulfonamides) .
  • Software : Gaussian 16 or ORCA with solvent effects (e.g., PCM model for aqueous environments) .

Q. What strategies resolve contradictions in experimental data regarding the biological activity of this compound?

Methodological Answer:

  • Dose-Response Curves : Test across a wider concentration range (nM–mM) to identify non-linear effects .
  • Binding Assays : Use surface plasmon resonance (SPR) to measure direct interactions with targets (e.g., KD values) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes for >100 ns to assess stability and binding modes .
  • Reproducibility Checks : Validate assays in triplicate across independent labs to rule out batch variability .

Q. How can structure-activity relationship (SAR) studies optimize the enzyme inhibition potential of this sulfonamide derivative?

Methodological Answer:

  • Key Modifications :
    • Hydroxyl Group : Replace with esters to enhance lipophilicity and blood-brain barrier penetration .
    • Alkyl Chains : Vary dimethylpentyl substituents to alter steric effects on enzyme active sites .
  • Testing Protocol :
    • In Vitro Assays : Measure IC50 against target enzymes (e.g., carbonic anhydrase) .
    • Molecular Docking : Use AutoDock Vina to prioritize derivatives with favorable binding energies .
    • ADMET Prediction : Apply SwissADME to filter compounds with poor pharmacokinetic profiles .

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